molecular formula C21H20FN3O2 B2450328 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-32-0

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2450328
CAS No.: 900012-32-0
M. Wt: 365.408
InChI Key: ROSBCGPCUYPKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-32-0) is a complex organic compound with a molecular formula of C21H20FN3O2 and a molecular weight of 365.40 g/mol . It features a pyrrolo[1,2-a]pyrazine core, a privileged structure in medicinal chemistry known for its diverse biological activities . Compounds based on the pyrrolo[1,2-a]pyrazine scaffold are of significant interest in anticancer research, with demonstrated in vitro antiproliferative effects against various human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancer (MDA-MB-231) cells . The structural motif is also investigated in other therapeutic areas, such as the development of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and Poly(ADP-ribose)polymerase (PARP) . The specific substitution pattern on this molecule, with its 2-fluorophenyl and 4-methoxyphenyl groups, is designed to modulate its physicochemical properties and interaction with biological targets. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-16-10-8-15(9-11-16)23-21(26)25-14-13-24-12-4-7-19(24)20(25)17-5-2-3-6-18(17)22/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBCGPCUYPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, thiols) are used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its pyrrolo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C20_{20}H17_{17}FN2_2O3_3
  • Molecular Weight : 384.4 g/mol

The presence of a fluorophenyl group and a methoxyphenyl group contributes to its unique properties and biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are detailed below.

Antitumor Activity

Pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit various cancer cell lines. For instance:

  • Case Study : A study evaluated the antiproliferative effects of similar compounds against human tumor cell lines. The results indicated that structural modifications could enhance activity against specific targets such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Research suggests that certain pyrazine derivatives can modulate inflammatory pathways effectively.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them candidates for further development in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have reported the antimicrobial activity of related pyrazine compounds. The ability to combat bacterial infections positions these compounds as promising agents in infectious disease management.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorophenyl Group : The introduction of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxyphenyl Group : This moiety can influence the compound's solubility and permeability across biological membranes.

Data Tables

PropertyValue
Molecular FormulaC20_{20}H17_{17}FN2_{2}O3_{3}
Molecular Weight384.4 g/mol
Antitumor ActivityInhibitory against BRAF(V600E)
Anti-inflammatory ActivityModulation of cytokines
Antimicrobial ActivityEffective against various bacteria

Q & A

Basic Question: What are the optimal synthetic routes for 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound involves multi-step pathways, including condensation, cyclization, and functional group modifications. Key considerations include:

  • Precursor Selection : Use of 2-fluorophenyl and 4-methoxyphenyl substituents as starting materials, analogous to methods for related pyrrolo-pyrazine derivatives .

  • Reaction Conditions :

    StepSolventCatalystTemperatureYield Optimization
    CyclizationEthanol/DMSOTriethylamine60–80°CPurity >90% via HPLC
    Amide CouplingDMFHATU/DIPEART to 40°CMonitor via TLC
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .

Basic Question: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/methoxyphenyl) and pyrrolo-pyrazine core protons (δ 3.0–4.5 ppm) .
    • 13C NMR : Confirm carbonyl carbons (δ ~165 ppm) and quaternary carbons in the heterocyclic core .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C22H21FN3O3 requires m/z 406.1568) to verify molecular ion peaks .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic Question: How can initial biological activity screening be designed for this compound?

Methodological Answer:
Prioritize target-based assays based on structural analogs:

  • In vitro Enzymatic Assays : Test inhibition of kinases or GPCRs (common targets for pyrrolo-pyrazine derivatives) at 1–10 µM concentrations .
  • Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Question: How do substituents on the fluorophenyl and methoxyphenyl groups influence structure-activity relationships (SAR)?

Methodological Answer:
SAR studies require systematic substitution and pharmacological evaluation:

  • Fluorophenyl Modifications :

    Substituent PositionEffect on ActivityReference Compound
    2-FluorophenylEnhanced kinase inhibitionCurrent compound
    4-FluorophenylReduced solubilityAnalog in
  • Methoxyphenyl Adjustments :

    • Replace -OCH3 with -OCF3 to improve metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -NO2) to modulate receptor binding .
  • Data Validation : Compare IC50 values across analogs using dose-response curves .

Advanced Question: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:
Common causes and mitigation strategies include:

  • Pharmacokinetic Challenges :
    • Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation .
    • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites .
  • Bioavailability : Administer via intravenous vs. oral routes and measure plasma concentration via LC-MS/MS .

Advanced Question: What strategies ensure regioselectivity during cyclization steps?

Methodological Answer:
Control regiochemistry through:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to direct cyclization .
  • Temperature Gradients : Slow heating (2°C/min) to favor kinetic over thermodynamic products .
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH2) with Boc groups .

Advanced Question: How to resolve low solubility in aqueous buffers for cellular assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Prepare hydrochloride or mesylate salts .
  • Surfactant Addition : Incorporate polysorbate 80 (0.01% w/v) in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.